Sulcatone

Description

6-Methyl-5-hepten-2-one has been reported in Francisella tularensis, Camellia sinensis, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

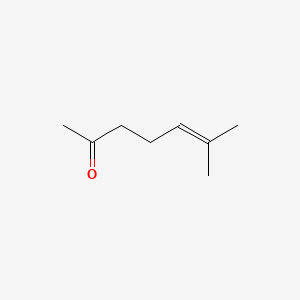

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylhept-5-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEPJGULSIKKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021629 | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to yellowish liquid with a strong odor; [OECD SIDS], Colourless slightly yellow liquid; strong fatty, green citrus-like odour | |

| Record name | 5-Hepten-2-one, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylhept-5-en-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulcatone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

72.00 to 73.00 °C. @ 18.00 mm Hg | |

| Record name | Sulcatone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3351 /mg/L @ 20 °C (exp), Insoluble in water; soluble in oils and organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | Sulcatone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.846-0.854 | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.75 [mmHg] | |

| Record name | 6-Methylhept-5-en-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-93-0, 409-02-9 | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylheptenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylheptenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000409029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYL-5-HEPTEN-2-ONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-METHYL-5-HEPTEN-2-ONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hepten-2-one, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylhept-5-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HEPTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448353S93V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulcatone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-67 °C | |

| Record name | Sulcatone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sulcatone: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcatone (6-methyl-5-hepten-2-one) is a naturally occurring unsaturated ketone with a characteristic citrus-like, fruity odor. This volatile organic compound is a significant component of numerous plant essential oils and plays a crucial role as a semiochemical in the animal kingdom, acting as both a pheromone and an attractant or repellent for various insect species. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, its natural sources, and its biological functions, with a focus on its role in insect olfaction and its physiological effects in mammals. Detailed experimental protocols for the extraction and analysis of this compound are also provided, along with a summary of quantitative data from various natural sources.

Introduction: The Discovery and Synthesis of this compound

While the precise moment of the initial discovery and isolation of this compound from a natural source is not definitively documented in readily available literature, its synthesis and characterization are rooted in the early explorations of terpene chemistry. Early work on the synthesis of methylheptenone, a closely related compound, dates back to the late 19th and early 20th centuries, with notable contributions from chemists like Verley in 1897. The development of various synthetic routes has been crucial for the commercial availability of this compound, which is a valuable intermediate in the production of a range of fine chemicals, including vitamins and aroma compounds.[1]

Several methods for the chemical synthesis of this compound have been developed, with the most common industrial processes starting from readily available precursors:

-

Acetylene and Acetone Method: This process involves the ethynylation of acetone with acetylene to form 2-methyl-3-butyn-2-ol. This intermediate is then partially hydrogenated and reacted with an alkyl acetoacetate to yield this compound.[2]

-

Isobutylene Method: In this route, isobutylene, acetone, and formaldehyde are reacted to synthesize α-methylheptenone, which is subsequently isomerized to 6-methyl-5-hepten-2-one in the presence of a palladium and carbonyl iron catalyst.[2][3]

-

Isoprene Method: Isoprene is reacted with hydrogen chloride to produce isopentenyl chloride, which then undergoes a condensation reaction with acetone to form this compound.

Natural Sources of this compound

This compound is a widespread volatile compound found in a diverse range of organisms, from plants to insects and even mammals.

Plant Kingdom

This compound is a significant contributor to the characteristic aroma of many plants and is a major constituent of several essential oils. It has been identified in over 400 plant species. Notable plant sources include:

-

Lemongrass (Cymbopogon species): A primary component of lemongrass essential oil, contributing to its distinct citrusy scent.

-

Citronella (Cymbopogon species): Another major source, where this compound is a key component of the essential oil used in insect repellents.

-

Palmarosa (Cymbopogon martinii): The essential oil of palmarosa also contains significant amounts of this compound.

-

Spicebush (Lindera benzoin): The distilled essential oils of spicebush have been found to contain notably high concentrations of this compound.

-

Tomato (Solanum lycopersicum): this compound is a volatile compound found in tomatoes, contributing to their complex aroma profile.

Animal Kingdom

In the animal kingdom, this compound primarily functions as a semiochemical, influencing the behavior of other organisms.

-

Insects: this compound is utilized by various insect species as a pheromone. For instance, some ant species produce it as an alarm or panic pheromone. It is also a known attractant for certain mosquito species, such as Aedes aegypti, which are vectors for diseases like dengue fever and Zika virus. Conversely, it can act as a repellent for other insects.

-

Mammals: this compound is a component of human sweat and body odor.

Quantitative Data on this compound in Natural Sources

The concentration of this compound can vary significantly depending on the species, cultivar, and environmental conditions. The following table summarizes some reported quantitative data for this compound in various natural sources.

| Natural Source | Plant Part/Secretion | Concentration/Amount | Reference |

| Tomato (Solanum lycopersicum 'FL 47') | Pericarp | Higher abundance compared to other cultivars | |

| Tomato (Solanum lycopersicum 'Tygress') | Fruit | Higher ketone content, including this compound | |

| Maize Weevil (Sitophilus zeamais) | Repellency Assay | RI of -92.1 ± 3.2% at 40 µM | |

| Maize Weevil (Sitophilus zeamais) | Fumigant Toxicity | LC95 of 17.2 µL/L air | |

| Fusarium verticillioides | Antifungal Assay | MIC of 3.5 mM | |

| Aspergillus parasiticus | Antifungal Assay | MIC of 3.8 mM | |

| Aspergillus flavus | Antifungal Assay | MIC of 3.9 mM |

Biosynthesis of this compound

The precise and complete biosynthetic pathway of this compound has not been fully elucidated in most organisms. However, based on its chemical structure, a plausible pathway is hypothesized to originate from the isoprenoid precursor, geranyl diphosphate (GPP).

It is proposed that GPP undergoes a cleavage reaction, potentially catalyzed by a dioxygenase, to yield sulcatol (6-methyl-5-hepten-2-ol). Sulcatol is then oxidized to this compound. Another hypothesized route suggests that farnesyl diphosphate (FPP) could also serve as a precursor.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, most notably its role in insect olfaction and its physiological effects on the mammalian cardiovascular system.

Insect Olfactory Signaling

In insects such as the mosquito Aedes aegypti, this compound is detected by a specific odorant receptor, Or4, located on the antennae. Insect odorant receptors are a unique class of ligand-gated ion channels. The binding of this compound to the Or4 receptor is believed to trigger a conformational change that opens the ion channel, leading to a depolarization of the olfactory sensory neuron.

While the primary mechanism is ionotropic, there is growing evidence for a secondary, metabotropic signaling cascade involving G-proteins. In this proposed pathway, the odorant receptor can also activate a G-protein, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. This cAMP can then further modulate the activity of the ion channel, potentially amplifying the signal or contributing to sensory adaptation.

Vasorelaxant Effects in Mammals

Recent studies have indicated that this compound possesses vasorelaxant properties. The proposed mechanism involves the modulation of intracellular calcium levels and the activation of nitric oxide synthase (NOS). It is suggested that this compound interacts with calmodulin, a calcium-binding protein. The calcium-calmodulin complex is a known activator of endothelial nitric oxide synthase (eNOS), which catalyzes the production of nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, where it activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.

Experimental Protocols

Extraction of this compound from Plant Material (HS-SPME)

This protocol describes the extraction of volatile compounds, including this compound, from plant material using Headspace Solid-Phase Microextraction (HS-SPME) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Fresh or dried plant material

-

20 mL headspace vials with septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater/stirrer

-

GC-MS system

Procedure:

-

Sample Preparation: Weigh 1-2 g of finely ground plant material and place it into a 20 mL headspace vial.

-

Internal Standard (Optional): Add a known amount of an internal standard (e.g., 1-octanol) to the vial for quantitative analysis.

-

Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Insert the SPME fiber through the septum into the headspace of the vial, exposing the fiber to the volatile compounds. Maintain the temperature and continue heating for a set extraction time (e.g., 30 minutes).

-

Desorption: After extraction, retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes onto the GC column. The desorption time and temperature will depend on the GC-MS method parameters.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This protocol outlines the general procedure for identifying biologically active volatile compounds, such as this compound, using a coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) system.

Materials:

-

GC system with a flame ionization detector (FID)

-

EAD system (micromanipulators, electrodes, amplifier)

-

Insect antenna preparation (e.g., from Aedes aegypti)

-

Ringer's solution or appropriate saline

-

Humidified and purified air stream

-

Volatile extract or synthetic standard of this compound

Procedure:

-

Antenna Preparation: Excise an antenna from the insect and mount it between two glass capillary electrodes filled with Ringer's solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

-

GC Setup: The GC column effluent is split, with one part directed to the FID and the other to the EAD outlet. The EAD outlet directs the effluent into a humidified air stream that flows over the prepared antenna.

-

Sample Injection: Inject the volatile sample into the GC.

-

Data Acquisition: Simultaneously record the signals from the FID and the EAD amplifier. The FID signal will show the chemical profile of the sample, while the EAD signal will show any depolarization of the antenna in response to biologically active compounds.

-

Data Analysis: Align the FID chromatogram and the EAD electroantennogram. Peaks in the FID chromatogram that correspond in retention time to a deflection in the EAD signal indicate compounds that are detected by the insect's antenna.

References

- 1. Specific Partial Reduction of Geranylgeranyl Diphosphate by an Enzyme from the Thermoacidophilic Archaeon Sulfolobus acidocaldarius Yields a Reactive Prenyl Donor, Not a Dead-End Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

The Chemical Architecture and Properties of Sulcatone: A Technical Guide

Abstract

Sulcatone, scientifically known as 6-methyl-5-hepten-2-one, is a naturally occurring unsaturated ketone with significant roles in chemical ecology and potential applications in pest management and fragrance industries.[1][2] This volatile organic compound is a key component of various essential oils, including citronella and lemongrass, and is recognized as an important semiochemical, acting as a pheromone for a variety of insects and mammals.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of this compound. It also delves into its biological significance, particularly its role in insect chemical communication, with a focus on its interaction with the Or4 odorant receptor in mosquitoes.[2] Detailed experimental protocols for its synthesis and analysis are provided, alongside visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Properties

Structure and Nomenclature

This compound is a monoterpene ketone. Its structure consists of a seven-carbon chain with a double bond between the fifth and sixth carbon atoms and a ketone functional group at the second carbon position. A methyl group is attached to the sixth carbon.

-

IUPAC Name: 6-Methylhept-5-en-2-one

-

Synonyms: Methyl heptenone, 2-Methyl-2-hepten-6-one

-

Chemical Formula: C₈H₁₄O

-

Molecular Weight: 126.20 g/mol

-

CAS Number: 110-93-0

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity, citrus-like odor. It is practically insoluble in water but soluble in organic solvents like alcohol and ether. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 126.20 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Fruity, citrus-like | |

| Boiling Point | 173.5 °C | |

| Melting Point | -67.1 °C | |

| Density | 0.8546 g/mL | |

| Solubility in Water | Practically insoluble | |

| Solubility in Organic Solvents | Soluble in alcohol and ether |

Stereoisomerism

The chemical structure of this compound (6-methyl-5-hepten-2-one) does not contain any chiral centers, which are carbon atoms attached to four different substituent groups. Therefore, this compound is an achiral molecule and does not exhibit enantiomerism or diastereomerism.

Synthesis and Analysis

Synthesis Protocols

Several methods have been developed for the synthesis of this compound. A common industrial approach involves the condensation of isoprene with acetone.

This industrial method involves the reaction of isoprene with hydrogen chloride to form chloroisoamylene, which then undergoes a condensation reaction with acetone in the presence of an alkali and a phase-transfer catalyst to yield this compound.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add acetone, an aqueous solution of sodium hydroxide (45-55%), and a phase-transfer catalyst (e.g., a benzyl quaternary ammonium salt).

-

Addition of Reactant: While stirring, slowly add chloroisoamylene to the mixture. The molar ratio of chloroisoamylene to acetone to sodium hydroxide should be approximately 1:6:9.

-

Reaction Conditions: Maintain the reaction temperature between 55-60 °C under normal pressure.

-

Reaction Time: Allow the reaction to proceed for 3-4 hours.

-

Work-up: After the reaction is complete, cool the mixture and separate the organic layer.

-

Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and purify by fractional distillation to obtain this compound.

Analytical Methods

The identification and quantification of this compound in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry or spectroscopic methods like NMR.

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Experimental Protocol:

-

Sample Preparation: For biological samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or dichloromethane). For essential oil samples, dilute the sample in an appropriate solvent.

-

GC Conditions:

-

Column: Use a non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a known standard.

Caption: A simplified workflow for the analysis of this compound using GC-MS.

NMR spectroscopy is used to elucidate the detailed molecular structure of this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a pure sample of this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher.

-

Parameters: Acquire a standard one-dimensional ¹H NMR spectrum. Typical chemical shifts (δ) in CDCl₃ are observed around 1.6-2.5 ppm for the methyl and methylene protons and around 5.1 ppm for the vinyl proton.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz or higher.

-

Parameters: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

-

2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Biological Role and Signaling Pathways

Role as a Semiochemical

This compound is a versatile semiochemical, acting as a pheromone in a wide range of organisms. It functions as an alarm pheromone in some ant species and an aggregation pheromone in other insects. It is also found in the body odor of mammals and is known to be an attractant for certain mosquito species.

Mosquito Attraction Signaling Pathway

In the yellow fever mosquito, Aedes aegypti, this compound is a key odorant that mediates host preference. It is detected by the odorant receptor Or4, which is expressed in the olfactory receptor neurons of the mosquito's antennae. The binding of this compound to Or4 triggers a signaling cascade that ultimately leads to the mosquito's attraction towards the source of the odor.

Caption: Simplified signaling pathway of this compound-mediated attraction in Aedes aegypti.

Potential Biosynthetic Pathway

The biosynthesis of this compound in plants and insects is believed to proceed through the terpenoid pathway. A plausible route involves the cleavage of Geranyl diphosphate (GPP), a key intermediate in terpene synthesis.

Caption: A potential biosynthetic pathway for this compound from terpenoid precursors.

Conclusion

This compound is a chemically significant molecule with diverse biological functions. Its straightforward structure and characteristic properties make it a subject of interest in synthetic chemistry, analytical chemistry, and chemical ecology. The detailed protocols and pathways presented in this guide offer a foundational resource for scientists and researchers engaged in the study and application of this important natural product. Further research into the specific enantiomers of its derivatives and the intricate details of its biosynthetic and signaling pathways will undoubtedly unveil new opportunities for its application in various scientific and industrial domains.

References

The Biosynthesis of Sulcatone in Plants: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Sulcatone (6-methyl-5-hepten-2-one) is a volatile organic compound found in over 400 plant species, contributing to their characteristic aroma and playing a role in plant defense mechanisms.[1] This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound in plants. It details the enzymatic conversion of precursors, summarizes available quantitative data, provides comprehensive experimental protocols for pathway analysis, and includes visualizations of the key metabolic route. The primary pathway elucidated involves the enzymatic cleavage of the carotenoid lycopene by carotenoid cleavage dioxygenase 1 (CCD1), positioning this compound as an apocarotenoid. Understanding this pathway is crucial for applications in flavor and fragrance industries, as well as for the development of novel pest control strategies.

The Core Biosynthesis Pathway of this compound

The principal route for this compound biosynthesis in plants is through the oxidative cleavage of lycopene, a C40 carotenoid pigment. This reaction is catalyzed by the enzyme Carotenoid Cleavage Dioxygenase 1 (CCD1) .[2][3][4][5] CCD1 is a non-heme, iron(II)-dependent enzyme that cleaves various carotenoids at specific double bonds.

The biosynthesis of this compound can be broken down into two major stages:

-

Upstream Pathway: Lycopene Biosynthesis: Lycopene, the precursor to this compound, is synthesized in the plastids via the carotenoid biosynthesis pathway. This pathway begins with the condensation of two molecules of geranylgeranyl diphosphate (GGPP) to form phytoene. A series of desaturation and isomerization reactions then convert phytoene to the red-pigmented, all-trans-lycopene.

-

Conversion to this compound: The CCD1 enzyme acts on lycopene, cleaving the 5,6 (or 5',6') double bond to yield this compound (a C8 ketone) and other products. While CCD1 can cleave other carotenoids and at different positions (most commonly at the 9,10 and 9',10' bonds), its action on lycopene is the specific route to this compound. Studies on CCD1 from various plant species, including tomato, maize, Arabidopsis, and Dendrobium officinale, have confirmed its ability to produce this compound from lycopene.

Quantitative Data

Quantitative analysis of this compound biosynthesis in plants is essential for understanding the efficiency of the pathway and for potential metabolic engineering applications. The following tables summarize key quantitative data related to this compound and its precursor, lycopene.

Table 1: Lycopene Content in Various Plant Tissues

This table provides the concentration of lycopene, the direct precursor for this compound, in a selection of plant fruits. The availability of lycopene is a critical factor influencing the potential for this compound production.

| Plant Species | Tissue | Lycopene Content (µg/g fresh weight) | Reference |

| Tomato (Solanum lycopersicum) | Fruit | 8.8 - 42.0 | |

| Cooked Tomato | Fruit | 37.0 | |

| Tomato Sauce | - | 62.0 | |

| Pizza Sauce | - | 127.1 | |

| Watermelon (Citrullus lanatus) | Fruit | 23.0 - 72.0 | |

| Autumn Olive (Elaeagnus umbellata) | Fruit | up to 540 | |

| Rose Hip (Rosa canina) | Fruit | up to 352 |

Table 2: Quantitative Analysis of this compound (6-Methyl-5-hepten-2-one) by LLE-GC-MS in Tomato Fruit

This table presents the parameters for a validated liquid-liquid extraction-gas chromatography-mass spectrometry (LLE-GC-MS) method for the quantification of this compound in fruit. This method provides a basis for accurate measurement of this compound in plant tissues.

| Parameter | Value |

| Linearity Range | 100 - 2000 ng/mL |

| Limit of Detection (LOD) | < 100 ng/mL |

| Limit of Quantification (LOQ) | < 100 ng/mL |

| Relative Standard Deviation (RSD) for Biological Replicates | 2.01% - 12.59% |

Table 3: GC-MS Parameters for the Analysis of this compound and its Isomers

This table provides key chromatographic and mass spectrometric data for the identification and differentiation of this compound (6-methyl-5-hepten-2-one) from its regioisomers.

| Compound | Molecular Formula | CAS Number | Kovats Retention Index (Non-polar column) | Key Mass Spectral Fragments (m/z) |

| 6-Methyl-5-hepten-2-one (this compound) | C8H14O | 110-93-0 | 988 | 41, 43, 55, 69, 108, 126 |

| 6-Methyl-6-hepten-2-one | C8H14O | 10408-15-8 | 1013 | 43, 55, 69, 83, 111, 126 |

| 7-Octen-2-one | C8H14O | 3664-60-6 | 1097 | 43, 58, 69, 83, 111, 126 |

| Cyclooctanone | C8H14O | 502-49-8 | Not available | 41, 55, 69, 84, 98, 126 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis in plants.

In Vitro Assay of Carotenoid Cleavage Dioxygenase 1 (CCD1) Activity

This protocol is adapted from established methods for determining the activity of plant CCDs.

Objective: To determine the enzymatic activity of CCD1 in cleaving lycopene to produce this compound in vitro.

Materials:

-

Recombinant CCD1 enzyme (expressed in E. coli and purified)

-

Lycopene substrate

-

Assay buffer: 100 mM Bis-Tris (pH 6.7)

-

Triton X-100

-

Catalase

-

Iron(II) sulfate (FeSO4)

-

Ascorbic acid

-

Ethyl acetate

-

Methanol

-

Headspace vials

-

Solid-phase microextraction (SPME) fiber (e.g., PDMS/DVB)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Enzyme Activation: On ice, activate an aliquot of the purified recombinant CCD1 enzyme by adding iron(II) sulfate to a final concentration of 20 µM and ascorbic acid to a final concentration of 20 µM. Incubate for 2 minutes.

-

Assay Mixture Preparation: In a headspace vial, prepare the assay mixture (total volume of 200 µL) containing:

-

100 mM Bis-Tris buffer (pH 6.7)

-

0.05% (v/v) Triton X-100

-

1.0 mg/mL catalase

-

3 µg of lycopene (dissolved in a minimal amount of a suitable solvent like acetone, then added to the buffer).

-

-

Enzymatic Reaction: Initiate the reaction by adding the activated CCD1 enzyme to the assay mixture.

-

Incubation: Seal the vial and incubate the reaction mixture for 15-30 minutes in the dark at 20-30°C.

-

Volatile Collection (HS-SPME): After incubation, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to adsorb the volatile products.

-

GC-MS Analysis: Retract the SPME fiber and inject it into the GC-MS for analysis of the collected volatiles.

-

Data Analysis: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify the amount of this compound produced to determine enzyme activity.

Quantitative Analysis of this compound in Plant Tissue by LLE-GC-MS

This protocol is based on a rapid method developed for the determination of this compound in fruit.

Objective: To quantify the concentration of this compound in plant tissues.

Materials:

-

Plant tissue (e.g., fruit pericarp)

-

Liquid nitrogen

-

Internal standard (e.g., 2,6-dimethyl-5-hepten-2-al)

-

Extraction solvent (e.g., n-hexane)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction:

-

Weigh a precise amount of the powdered tissue (e.g., 1 g) into a centrifuge tube.

-

Add a known amount of the internal standard.

-

Add the extraction solvent (e.g., 3 mL of n-hexane) and saturate with NaCl.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

-

-

Sample Cleanup:

-

Transfer the upper organic phase to a new tube containing anhydrous sodium sulfate to remove any residual water.

-

Vortex and centrifuge again.

-

-

GC-MS Analysis:

-

Transfer the final organic extract to a GC vial.

-

Inject an aliquot (e.g., 1 µL) into the GC-MS system.

-

-

Quantification:

-

Create a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.

-

Determine the concentration of this compound in the sample by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

-

Visualizations

The following diagrams illustrate the this compound biosynthesis pathway and a general experimental workflow for its analysis.

Caption: The biosynthesis pathway of this compound from geranylgeranyl diphosphate.

Caption: A generalized experimental workflow for the analysis of this compound.

References

- 1. GC-MS/MS Profiling of Plant Metabolites | Springer Nature Experiments [experiments.springernature.com]

- 2. The carotenoid cleavage dioxygenase 1 enzyme has broad substrate specificity, cleaving multiple carotenoids at two different bond positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale [frontiersin.org]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. Characterization of Carotenoid Cleavage Oxygenase Genes in Cerasus humilis and Functional Analysis of ChCCD1 - PMC [pmc.ncbi.nlm.nih.gov]

Sulcatone as an Insect Pheromone: A Technical Guide

Abstract

Sulcatone (6-methyl-5-hepten-2-one) is a naturally occurring ketone that plays a multifaceted role in insect chemical communication.[1][2] It functions as an attractant, repellent, aggregation pheromone, and alarm pheromone across various insect orders.[2][3][4] This volatile organic compound is a key semiochemical for numerous species, including disease vectors like the mosquito Aedes aegypti and agricultural pests such as the ambrosia beetle Megaplatypus mutatus. Understanding the biosynthesis, mechanism of action, and behavioral impact of this compound is critical for developing novel pest management strategies. This technical guide provides a comprehensive overview of this compound's role as an insect pheromone, detailing quantitative behavioral and physiological data, experimental protocols for its study, and the underlying biochemical and neurological pathways.

Introduction to this compound

This compound, also known as methylheptenone, is a volatile organic compound found in various plants, including citronella, lemongrass, and palmarosa oils. It is characterized by a citrus-like, fruity odor. In addition to its role in plants, this compound is produced by numerous insect species where it serves as a critical signaling molecule. Its function is highly context-dependent, acting as an attractant for some species while serving as a repellent or alarm signal for others. For instance, it is a known attractant for the mosquito Aedes aegypti, which is a vector for diseases like dengue and Zika, by activating a specific odorant receptor, Or4. Conversely, it can act as a repellent for other mosquito species at high concentrations and serves as an alarm pheromone for certain ant species.

Quantitative Data on this compound's Bioactivity

The bioactivity of this compound varies significantly depending on the insect species, the concentration of the compound, and the presence of other semiochemicals. The following tables summarize key quantitative data from various studies.

Table 1: Insecticidal and Repellent Activity

| Target Insect | Bioassay Type | Concentration / Dose | Observed Effect | Reference |

| Sitophilus zeamais (Maize weevil) | Fumigant Toxicity | 17.2 µL/L air | LC₉₅ (Lethal Concentration, 95%) | |

| Sitophilus zeamais (Maize weevil) | Two-choice Olfactometer | 40 µM | -92.1 ± 3.2% Repellency | |

| Aedes albopictus | Behavioral Assay | High Concentration | Repellent | |

| Aedes aegypti | Behavioral Assay | Not specified | "Masking" or repellent odorant for host-seeking |

Table 2: Attractant and Electrophysiological Activity

| Target Insect | Bioassay Type | Concentration / Dose | Observed Effect | Reference |

| Platypus mutatus (Beetle) | Electrophysiology & Behavioral | 10 µg | Elicits electrophysiological response and attracts females | |

| Aedes aegypti (Mosquito) | Olfactory Receptor Assay | Not specified | Activates odor receptor gene Or4 | |

| Toxorhynchites amboinensis (Mosquito) | Two-electrode voltage clamp | Not specified | Or4 homolog is a high-intensity this compound receptor | |

| Megaplatypus mutatus (Ambrosia beetle) | Volatile Collection | Days 2-12 post-gallery initiation | Emitted as a minor component of the sex pheromone blend |

Biosynthesis of this compound in Insects

The precise biosynthetic pathways for this compound can vary between species and may involve de novo synthesis by the insect or production by symbiotic microorganisms. One proposed pathway involves the widely conserved mevalonate pathway, which produces isoprenoid precursors.

Radiolabeling studies in bark beetles have shown that precursors like acetate and mevalonolactone are incorporated into pheromone components via the mevalonate pathway, which produces geranyl diphosphate (GPP). It is hypothesized that GPP can be cleaved by a dioxygenase to yield sulcatol, the alcohol precursor to this compound. Sulcatol can then be oxidized to this compound. In some species, such as the ambrosia beetle Megaplatypus mutatus, evidence suggests that associated fungi are involved in this final oxidation step.

Mechanism of Action: Olfactory Signaling

Insects detect volatile compounds like this compound using a sophisticated olfactory system. The process begins when odor molecules enter pores on the cuticle of sensory hairs, called sensilla, located primarily on the antennae and maxillary palps.

-

Odorant Binding: Inside the sensillum, hydrophobic odorant molecules are thought to be bound and transported through the aqueous sensillum lymph by Odorant-Binding Proteins (OBPs).

-

Receptor Activation: The OBP-odorant complex delivers the odorant to an Olfactory Receptor (OR) complex embedded in the dendritic membrane of an Olfactory Receptor Neuron (ORN). Insect ORs are ligand-gated ion channels, typically forming a heteromer composed of a specific tuning subunit (e.g., Or4 for this compound in Aedes aegypti) and a conserved co-receptor (Orco).

-

Signal Transduction: The binding of this compound to the specific OR subunit induces a conformational change, opening the ion channel.

-

Neural Signal: The influx of cations depolarizes the ORN, generating an action potential that is transmitted down the axon to the antennal lobe of the insect's brain for processing.

Experimental Protocols

Investigating the effects of this compound involves a combination of chemical analysis, behavioral assays, and electrophysiological recordings.

Pheromone Collection and Analysis

Volatiles emitted by insects are collected to identify and quantify pheromone components like this compound.

-

Objective: To capture and identify volatile compounds released by an insect.

-

Methodology:

-

Aeration: Live insects are placed in a clean glass chamber. Purified, humidified air is passed over the insects.

-

Volatile Trapping: The exiting air is passed through a trap containing a porous polymer adsorbent (e.g., Porapak Q) or a solvent wash (e.g., hexane) to capture the volatile organic compounds.

-

Elution: The trapped compounds are eluted from the adsorbent using a solvent like hexane or dichloromethane.

-

Analysis: The resulting extract is concentrated and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate, identify, and quantify the individual components, including this compound. An internal standard is often added for accurate quantification.

-

Behavioral Assays (Y-Tube Olfactometer)

Olfactometers are used to assess an insect's behavioral response (attraction or repulsion) to a specific odor.

-

Objective: To determine if an insect is attracted to, repelled by, or neutral to this compound.

-

Methodology:

-

Apparatus: A Y-shaped glass or acrylic tube is used. A stream of purified air flows from the two upstream arms and exits through the single downstream arm.

-

Stimulus Application: A filter paper treated with a known concentration of this compound in a solvent is placed in one arm (the "test" arm). A filter paper with solvent only is placed in the other arm (the "control" arm).

-

Insect Release: A single insect is released at the downstream end of the Y-tube.

-

Data Collection: The insect's movement is observed. A "choice" is recorded when the insect walks a predetermined distance into one of the arms. The time taken to make a choice is also recorded.

-

Replication: The assay is repeated multiple times with new insects. The positions of the test and control arms are swapped between trials to prevent positional bias. Statistical analysis (e.g., Chi-squared test) is used to determine if the observed choices are significantly different from a random distribution.

-

Electrophysiological Recordings (Electroantennography)

Electroantennography (EAG) measures the overall electrical response of the insect antenna to an odor stimulus, providing insight into the sensitivity of the olfactory system.

-

Objective: To measure the summed electrical potential from olfactory receptor neurons in an insect's antenna in response to this compound.

-

Methodology:

-

Preparation: The insect is immobilized, and its head or an excised antenna is mounted onto a holder.

-

Electrodes: Two microelectrodes (typically saline-filled glass capillaries) are used. The recording electrode is placed in contact with the distal tip of the antenna, and the reference electrode is inserted into the head or the base of the antenna.

-

Stimulus Delivery: A puff of purified air containing a precise concentration of this compound is delivered over the antenna for a short duration (e.g., 0.5 seconds).

-

Recording: The change in electrical potential (the EAG response) between the two electrodes is amplified and recorded by a computer.

-

Analysis: The amplitude of the negative voltage deflection is measured. Dose-response curves can be generated by testing a range of this compound concentrations to determine the antenna's sensitivity threshold.

-

Conclusion and Future Directions

This compound is a semiochemical of significant interest due to its diverse and potent effects on a wide range of insects. Its role as an attractant for major disease vectors and agricultural pests presents valuable opportunities for the development of targeted monitoring and control strategies, such as lure-and-kill or mating disruption systems. Conversely, its repellent properties against other species warrant further investigation for the creation of novel, naturally-derived insect repellents.

Future research should focus on elucidating the complete biosynthetic pathways of this compound in key insect species, including the specific enzymes and microbial symbionts involved. A deeper understanding of the structure-function relationship of the olfactory receptors that detect this compound could pave the way for the design of more potent and selective agonists or antagonists. Such advancements will be instrumental for professionals in pest management and drug development seeking to modulate insect behavior for the benefit of public health and agriculture.

References

Antifungal Activity of 6-Methyl-5-Hepten-2-One: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-5-hepten-2-one, also known as sulcatone, is a naturally occurring ketone found in various plants and is a component of some essential oils. While recognized for its role as a flavor and fragrance agent, emerging research has highlighted its potential as an antimicrobial agent. This technical guide provides an in-depth overview of the antifungal properties of 6-methyl-5-hepten-2-one, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing potential mechanisms and workflows.

Quantitative Antifungal Activity

The antifungal efficacy of 6-methyl-5-hepten-2-one has been evaluated against several phytopathogenic fungi. The minimum inhibitory concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for assessing antifungal activity.

A study demonstrated the dose-dependent antifungal effect of this compound when tested using a fumigant method. The MIC values against three significant phytopathogenic fungi are summarized below.[1]

| Fungal Species | Minimum Inhibitory Concentration (MIC) (mM) |

| Fusarium verticillioides | 3.5 |

| Aspergillus parasiticus | 3.8 |

| Aspergillus flavus | 3.9 |

Table 1: Minimum Inhibitory Concentration (MIC) of 6-Methyl-5-Hepten-2-One against Phytopathogenic Fungi.[1]

It is important to note that while 6-methyl-5-hepten-2-one has shown activity, some reports describe its antifungal effects as limited, particularly when compared to other classes of compounds like aldehydes and esters against fungi such as Fusarium nivale and Septoria nodorum.[2]

Experimental Protocols

Standardized methods are crucial for the reliable evaluation of antifungal agents. The following are detailed protocols for key experiments relevant to assessing the antifungal activity of volatile compounds like 6-methyl-5-hepten-2-one.

Antifungal Susceptibility Testing: Broth Microdilution Method (for Volatile Compounds)

This method determines the MIC of a volatile compound in a liquid medium.

Materials:

-

96-well microtiter plates

-

Fungal inoculum (adjusted to 0.5 McFarland standard)

-

RPMI-1640 medium (or other suitable broth)

-

6-Methyl-5-hepten-2-one (pure compound)

-

Sterile solvent (e.g., DMSO, if necessary for initial dilution)

-

Plate reader (optional, for spectrophotometric reading)

-

Resazurin dye (optional, for colorimetric reading)

Procedure:

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in the test medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

-

Compound Dilution: Prepare a stock solution of 6-methyl-5-hepten-2-one. Due to its volatile nature, a two-fold serial dilution is performed directly in the 96-well plate.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the serially diluted compound and to control wells (inoculum without the compound).

-

Incubation: Seal the microtiter plates to prevent the evaporation of the volatile compound. Incubate at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. Growth can be assessed visually, spectrophotometrically by measuring absorbance, or by using a colorimetric indicator like resazurin.[3]

Antifungal Susceptibility Testing: Agar Disk Diffusion Assay

This method assesses the antifungal activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

-

Petri dishes with Mueller-Hinton agar (or other suitable agar)

-

Sterile filter paper disks (6 mm diameter)

-

Fungal inoculum (adjusted to 0.5 McFarland standard)

-

6-Methyl-5-hepten-2-one (pure compound)

-

Micropipette

-

Sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a fungal suspension as described for the broth microdilution method.

-

Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak the entire surface of the agar plate evenly in three directions.

-

Disk Application: Aseptically apply sterile filter paper disks to the surface of the inoculated agar.

-

Compound Application: Pipette a known volume (e.g., 10 µL) of 6-methyl-5-hepten-2-one onto each disk.

-

Incubation: Invert the plates and incubate at an appropriate temperature for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where fungal growth is inhibited.

Ergosterol Biosynthesis Inhibition Assay

This assay determines if the antifungal compound interferes with the synthesis of ergosterol, a vital component of the fungal cell membrane.

Materials:

-

Fungal culture

-

6-Methyl-5-hepten-2-one

-

Saponification reagent (e.g., alcoholic potassium hydroxide)

-

n-Heptane

-

Spectrophotometer

Procedure:

-

Fungal Culture: Grow the fungal cells in a liquid medium with and without various concentrations of 6-methyl-5-hepten-2-one.

-

Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash, and then saponify the cell pellet by heating with alcoholic potassium hydroxide. This process breaks down the cell walls and releases the lipids.

-

Sterol Extraction: Extract the non-saponifiable lipids, including ergosterol, from the saponified mixture using n-heptane.

-

Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 240 to 300 nm. Ergosterol has a characteristic four-peaked curve, and the amount can be calculated from the absorbance values at specific wavelengths. A reduction in the characteristic ergosterol peaks in the treated samples compared to the control indicates inhibition of ergosterol biosynthesis.

Potential Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of 6-methyl-5-hepten-2-one's antifungal activity is not yet fully elucidated, insights can be drawn from studies on structurally similar ketones and general fungal stress responses. A related compound, 6-methyl-2-heptanone, has been shown to disrupt the cell membrane integrity and permeability of Alternaria solani.[4] This suggests that 6-methyl-5-hepten-2-one may also exert its antifungal effect by targeting the fungal cell membrane.

Disruption of the cell membrane can trigger various downstream signaling pathways as the fungus attempts to counteract the stress. Two key pathways involved in maintaining cell wall integrity and responding to cellular stress are the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.

Hypothetical signaling pathways activated by 6-methyl-5-hepten-2-one.

The diagram above illustrates a hypothetical mechanism where 6-methyl-5-hepten-2-one disrupts the fungal cell membrane, potentially by interfering with ergosterol biosynthesis. This damage could activate stress response pathways like the CWI and HOG pathways, leading to attempts at cell wall repair and osmotic stress responses. Simultaneously, membrane damage can lead to the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause widespread cellular damage and ultimately lead to the inhibition of fungal growth.

Experimental Workflow Visualization

The process of evaluating the antifungal activity of a compound and investigating its mechanism of action can be visualized as a structured workflow.

Experimental workflow for antifungal evaluation.

This workflow begins with primary screening to determine the antifungal activity through methods like broth microdilution and agar disk diffusion. Positive results from the initial screening would then lead to more in-depth studies to investigate the mechanism of action, such as assays for ergosterol biosynthesis inhibition, ROS production, and membrane permeability. The culmination of this data allows for a comprehensive understanding of the antifungal profile of 6-methyl-5-hepten-2-one.

Conclusion

6-Methyl-5-hepten-2-one exhibits measurable antifungal activity against several phytopathogenic fungi. While its potency may vary depending on the fungal species, it represents a compound of interest for the development of new antifungal agents, particularly for applications in agriculture. The methodologies and conceptual frameworks presented in this guide provide a foundation for further research into its efficacy, mechanism of action, and potential applications. Future studies should focus on expanding the range of fungal species tested, elucidating the specific molecular targets, and exploring potential synergistic effects with other antifungal compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. 6-Methyl-5-hepten-2-one | 409-02-9 | Benchchem [benchchem.com]

- 3. Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of a Volatile Organic Compound (6-Methyl-2-Heptanone) Emitted From Bacillus subtilis ZD01 Against Alternaria solani in Potato - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Allure of Sulcatone: A Technical Guide to its Role in Floral Scents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcatone (6-methyl-5-hepten-2-one) is a naturally occurring ketone and a volatile organic compound (VOC) that contributes to the complex scent profiles of over 400 plant species.[1] While well-documented for its role as an insect pheromone and its potential as a pest control agent, its significance within the intricate symphony of floral scents is a subject of growing interest. This technical guide provides an in-depth exploration of this compound's function as a floral volatile, detailing its biosynthesis, proposed ecological roles, and the experimental methodologies used to study it. The information is tailored for researchers, scientists, and drug development professionals interested in the chemical ecology of plant-insect interactions and the potential applications of floral VOCs.

Biosynthesis of this compound in Floral Tissues

The precise biosynthetic pathway of this compound in plants is yet to be fully elucidated. However, based on its chemical structure as an irregular monoterpene, a plausible pathway originating from the terpenoid biosynthesis pathway has been proposed.

The biosynthesis of terpenoids in plants primarily occurs through two pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. These pathways produce the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The head-to-tail condensation of DMAPP and IPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the C10 precursor, geranyl diphosphate (GPP), which is the starting point for most monoterpenes.

A hypothesized route for this compound biosynthesis involves the cleavage of GPP. It is proposed that a dioxygenase enzyme cleaves GPP to produce sulcatol (6-methyl-5-hepten-2-ol). Subsequently, an isomerase or an oxidoreductase could convert sulcatol to this compound. While specific enzymes responsible for these steps in plants have not yet been identified, this proposed pathway provides a logical framework for further investigation.

Hypothesized biosynthetic pathway of this compound from geranyl diphosphate.

Quantitative Data

However, quantitative data on the biological activity of this compound in insect-plant interactions is available. For instance, studies on the maize weevil, Sitophilus zeamais, have quantified the repellent effect of this compound.

| Concentration (µM) | Repellency Index (RI) (%) against Sitophilus zeamais |

| 40 | -92.1 ± 3.2 |

| 4 | -60.7 ± 5.2 |

| 0.4 | -32.1 ± 6.5 |

| Data from a two-choice olfactometer bioassay. Negative RI values indicate repellency.[2] |

This data, while not related to floral emissions, underscores the potent bioactivity of this compound and its potential significance in mediating plant-insect interactions. The lack of quantitative floral emission data represents a significant knowledge gap and a promising area for future research.

Ecological Role in Floral Scents

The role of this compound in floral scents is likely multifaceted, contributing to both pollinator attraction and herbivore deterrence. Its presence in the floral bouquets of diverse plant families suggests a conserved function in chemical communication.

Pollinator Attraction:

While direct experimental evidence of this compound acting as a primary pollinator attractant to flowers is limited, several lines of evidence suggest its involvement:

-

Presence in Pollinator-Attracting Scents: this compound is a known component of the complex floral scents of plants that are pollinated by various insects, including beetles and flies.

-

Insect Olfactory Responses: The olfactory systems of certain insects are known to detect this compound. For example, the mosquito Aedes aegypti possesses an odorant receptor (Or4) that is activated by this compound, which is present in both human and floral odors.[3] This suggests that other insects, including pollinators, may have similar receptors.

Herbivore and Pest Deterrence:

There is more direct evidence for this compound's role in repelling insects. As the quantitative data above demonstrates, this compound exhibits a strong repellent effect against the maize weevil.[2] This repellent property could extend to floral herbivores, protecting delicate reproductive structures from damage. The dual role of attracting pollinators while deterring herbivores is a common strategy in plant chemical ecology, and this compound may be a key player in this for many plant species.

Logical relationships of this compound's ecological roles in floral scents.

Experimental Protocols

The study of this compound as a floral volatile involves a combination of techniques for volatile collection, chemical analysis, and bioassays to determine its ecological function.

1. Headspace Volatile Collection

This non-destructive method is used to collect the volatile compounds emitted by living flowers.

-

Dynamic Headspace Adsorption:

-

Enclose the flower or inflorescence in an inert, odor-free bag (e.g., oven bag) or glass chamber.

-

Draw air from the enclosure through a cartridge containing an adsorbent material (e.g., Porapak Q, Tenax TA). A push-pull system, where purified air is simultaneously introduced, ensures a constant airflow and prevents the concentration of CO2.

-

The volatile compounds, including this compound, are trapped on the adsorbent.

-

After a set collection period (e.g., several hours), the adsorbent cartridge is removed and sealed for analysis.

-

2. Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds.

-

Sample Introduction: The trapped volatiles are desorbed from the adsorbent cartridge, either by solvent extraction or thermal desorption, and injected into the GC-MS system.

-

Gas Chromatography (GC): The volatile compounds are separated based on their boiling points and affinity for the stationary phase of the GC column.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparing it to a spectral library (e.g., NIST).

-

Quantification: By adding a known amount of an internal standard to the sample before analysis, the concentration of this compound can be quantified.

Workflow for the collection and analysis of floral volatiles using GC-MS.

3. Insect Behavioral Assays

These assays are crucial for determining the ecological role of this compound.

-

Electroantennography (EAG):

-

An insect's antenna is excised and mounted between two electrodes.

-

A puff of air containing a specific concentration of synthetic this compound is delivered to the antenna.

-

The electrodes measure the change in electrical potential across the antenna, indicating the response of the olfactory receptor neurons. A significant response suggests that the insect can detect this compound.

-

-

Two-Choice Olfactometer:

-

A Y-shaped or T-shaped tube is used to present an insect with a choice between two air streams.

-

One air stream carries the scent of synthetic this compound, while the other is a control (e.g., solvent only).

-

The insect's movement towards one of the arms indicates its preference (attraction) or avoidance (repellency). The number of insects choosing each arm is recorded to determine the statistical significance of the response.

-

References

The Enantiomeric Landscape of Sulcatone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcatone (6-methyl-5-hepten-2-one) is a naturally occurring chiral ketone that plays a significant role in chemical ecology, particularly as a pheromone in various insect species and as a volatile compound in numerous plants. The stereochemistry of this compound is crucial, as different enantiomers can elicit distinct behavioral responses in insects, highlighting the importance of understanding its natural enantiomeric distribution. This technical guide provides a comprehensive overview of the known natural enantiomeric ratios of this compound and its closely related alcohol, sulcatol, details the experimental protocols for their determination, and describes the proposed biosynthetic pathway.

Data Presentation: Natural Enantiomeric Ratios

The precise enantiomeric composition of this compound in many natural sources remains an area of active research. However, significant data exists for its corresponding alcohol, sulcatol (6-methyl-5-hepten-2-ol), which is often found alongside this compound and is a key component in the pheromone blends of many insects. The enantiomeric ratio of sulcatol is a strong indicator of the stereospecificity of the underlying biosynthetic pathways.

| Organism | Compound | Enantiomeric Ratio ((+):(-)) | Source Type |

| Gnathotrichus sulcatus | Sulcatol | 65:35 | Insect |

| Gnathotrichus retusus | Sulcatol | 99:1 | Insect |

| Gnathotrichus materiarius | Sulcatol | 30.7:69.3 | Insect |

| Megaplatypus mutatus | Sulcatol | 99:1 | Insect |

| Aphids (repellent mixture) | Sulcatol | 25:75 | Insect |

Note: Data for the enantiomeric ratio of this compound itself is not widely available in the current literature. The data presented for sulcatol provides insight into the stereochemistry of the related biosynthetic pathways.

Experimental Protocols

The determination of the enantiomeric ratio of volatile chiral compounds like this compound and sulcatol relies heavily on chiral gas chromatography coupled with mass spectrometry (GC-MS). Below are detailed methodologies for sample preparation and analysis.

Sample Preparation from Insect Sources

-

Extraction:

-

Whole insects or specific body parts (e.g., hindguts) are excised and immediately submerged in a suitable solvent such as hexane or dichloromethane to extract volatile compounds.

-

The tissue is homogenized in the solvent using a glass rod or a tissue homogenizer.

-

The mixture is then centrifuged to pellet the solid debris.

-

The supernatant, containing the extracted volatiles, is carefully transferred to a clean vial.

-

-

Solid-Phase Microextraction (SPME):

-

For in-vivo sampling of airborne pheromones, live insects are placed in a sealed chamber.

-

An SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace of the chamber for a defined period to adsorb the volatile compounds.

-

The fiber is then retracted and directly inserted into the GC injector for thermal desorption and analysis.

-

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph equipped with a chiral capillary column and coupled to a mass spectrometer.

-

Chiral Column: A cyclodextrin-based chiral stationary phase is typically used for the separation of this compound/sulcatol enantiomers. An example is a column coated with a derivative of β-cyclodextrin (e.g., Rt-βDEXse or similar).

-

Injection: The sample extract or the SPME fiber is introduced into the GC inlet, which is typically operated in splitless mode to maximize sensitivity for trace pheromone analysis.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: A precise temperature gradient is crucial for achieving baseline separation of the enantiomers. A representative program would be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 2°C/minute to 150°C.

-

Hold: Maintain at 150°C for 5 minutes.

-

Note: This program is a general guideline and requires optimization based on the specific column and instrument used.

-

-

Mass Spectrometry:

-

The mass spectrometer is operated in electron ionization (EI) mode.

-